2-[(1-Hydroxybutan-2-yl)amino]propanoic acid
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Overview
Description
2-[(1-Hydroxybutan-2-yl)amino]propanoic acid is an organic compound with the molecular formula C7H15NO3 It is characterized by the presence of a hydroxy group, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid typically involves the reaction of 2-aminopropanoic acid with 1-hydroxybutan-2-one under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, precise control of reaction conditions, and the use of advanced separation techniques to isolate the desired product. The process is optimized for yield and purity to meet the requirements of various applications.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Hydroxybutan-2-yl)amino]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 2-[(1-oxobutan-2-yl)amino]propanoic acid, while reduction of the amino group may produce 2-[(1-hydroxybutan-2-yl)amino]ethane.
Scientific Research Applications
2-[(1-Hydroxybutan-2-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. This can lead to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Hydroxybutan-2-yl)amino]ethanoic acid
- 2-[(1-Hydroxybutan-2-yl)amino]butanoic acid
- 2-[(1-Hydroxybutan-2-yl)amino]pentanoic acid
Uniqueness
2-[(1-Hydroxybutan-2-yl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(1-hydroxybutan-2-ylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-3-6(4-9)8-5(2)7(10)11/h5-6,8-9H,3-4H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAKGWQZHHQCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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